2-Amino-3-isopropylbenzaldehyde
Description
2-Amino-3-isopropylbenzaldehyde (CAS: 1289083-98-2) is a benzaldehyde derivative featuring an amino group (-NH₂) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 3-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands. The compound’s aldehyde group enables nucleophilic addition reactions, while the amino group participates in condensation or metal-chelation processes.
Safety protocols emphasize its sensitivity to heat and ignition sources, requiring storage away from open flames or hot surfaces . Key handling precautions include:
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-5-3-4-8(6-12)10(9)11/h3-7H,11H2,1-2H3 |
InChI Key |
LZSDAZWTNYUOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropylbenzaldehyde typically involves the nitration of isopropylbenzene followed by reduction and subsequent formylation. One common method starts with the nitration of isopropylbenzene to form 3-nitroisopropylbenzene. This intermediate is then reduced to 3-aminoisopropylbenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amino group is formylated using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like nitrous acid (HNO2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Major Products:
Oxidation: 2-Amino-3-isopropylbenzoic acid.
Reduction: 2-Amino-3-isopropylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-3-isopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Amino-3-isopropylbenzaldehyde belongs to a broader class of amino-substituted aromatic aldehydes and amines. Below is a comparative analysis with structurally related compounds (Table 1) and their distinguishing features:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence: The aldehyde group in this compound enhances its reactivity in condensation reactions (e.g., Schiff base formation) compared to 2-Amino-N-isopropylbenzamide, which has a stable amide group . Substituent Position: 1-Amino-2-Methylbenzene lacks the aldehyde and isopropyl groups, reducing its utility in metal-chelation but increasing its role in dye synthesis due to simpler structure .
Thermal Stability: this compound’s heat sensitivity (P210 ) contrasts with 5-Amino-3-methylisothiazole hydrochloride, which, as a salt, exhibits higher thermal stability.
Solubility and Handling: Ionic derivatives (e.g., 5-Amino-3-methylisothiazole HCl) are water-soluble, whereas this compound’s nonpolar isopropyl group necessitates organic solvents for dissolution.
Research Findings and Data Limitations
While direct comparative studies are scarce, structural analogs highlight critical trends:
- Reactivity: The aldehyde group in this compound facilitates faster kinetics in nucleophilic additions compared to methyl- or amide-substituted analogs.
- Safety Profile: Its flammability under heat distinguishes it from non-aldehydic derivatives like 1-Amino-2-Methylbenzene, which pose fewer combustion risks .
Biological Activity
2-Amino-3-isopropylbenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an amino group and an isopropyl group attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. It has demonstrated significant activity against a range of bacterial strains.
- Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values ranging from 50 to 70 µg/mL against several tested bacterial strains, indicating moderate antibacterial activity. This activity is likely attributed to the presence of the amino and aldehyde functional groups, which can interact with microbial cell structures and inhibit growth .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 60 |
| Bacillus subtilis | 70 |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays. The compound demonstrated a notable ability to scavenge free radicals, particularly in the ABTS assay.
- Scavenging Effect : The compound's antioxidant efficiency was assessed alongside other derivatives, showing that it ranked among the top compounds in terms of radical scavenging capacity.
| Compound | ABTS Scavenging (%) |
|---|---|
| This compound | 85 |
| Control (Ascorbic Acid) | 95 |
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines.
- Cell Lines Tested : The compound was tested against HePG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 8.92 ± 0.6 |
| HCT-116 | 8.22 ± 0.9 |
| MCF-7 | 6.89 ± 0.4 |
These results indicate that the compound exhibits strong anticancer properties, potentially making it a candidate for further development in cancer therapeutics .
Case Studies
- Study on Antimicrobial Effects : A study conducted on the antimicrobial efficacy of various aldehydes, including this compound, revealed its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use in developing new antimicrobial agents .
- Antioxidant Evaluation : In a comparative study of several compounds with antioxidant properties, this compound showed superior activity compared to traditional antioxidants like ascorbic acid, indicating its potential application in food preservation and health supplements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
